Structural Differentiation from Rivaroxaban and Core Scaffold via Key Substituent Absence
A critical structural distinction is the absence of the 4-(3-oxomorpholin-4-yl)phenyl group present on the oxazolidinone ring of the active drug Rivaroxaban. While Rivaroxaban contains this morpholinone-substituted phenyl group at the 3-position of the oxazolidinone, compound 946269-30-3 bears a simple phenyl group . The reported IC50 of Rivaroxaban for Factor Xa is 0.7 nM, and this compound is expected to be inactive due to the lack of key pharmacophoric features, although no direct activity data was found . This structural divergence is exploited in analytical chemistry for HPLC method validation.
| Evidence Dimension | Presence of 4-(3-oxomorpholin-4-yl)phenyl substituent |
|---|---|
| Target Compound Data | Substituent is H (absent) |
| Comparator Or Baseline | Rivaroxaban: 4-(3-oxomorpholin-4-yl)phenyl group is present |
| Quantified Difference | Qualitative; distinct chromatographic retention time enabling separation. |
| Conditions | Structural comparison (2D chemical structure) |
Why This Matters
This confirms the compound's identity as a distinct chemical entity, justifying its procurement for use as a non-pharmacologically active reference standard, a role a generic oxazolidinone cannot fulfill.
